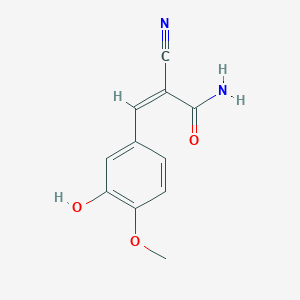![molecular formula C10H10ClN3S B5821768 1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole](/img/structure/B5821768.png)
1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole is not well-understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and proteins. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce inflammation. It has also been shown to have antioxidant properties, which may protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits potent pharmacological effects, which make it an attractive candidate for further research. However, it also has some limitations. For example, its mechanism of action is not well-understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research of 1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its use as a corrosion inhibitor, herbicide, and insecticide. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Conclusion:
In conclusion, 1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its pharmacological properties.
Synthesemethoden
1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole can be synthesized through several methods. One of the most commonly used methods is the reaction of 4-chlorobenzyl chloride with sodium azide followed by reaction with ethyl mercaptan. The resulting compound is then treated with hydrazine hydrate to obtain 1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole.
Wissenschaftliche Forschungsanwendungen
1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use as a corrosion inhibitor, herbicide, and insecticide.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c11-9-1-3-10(4-2-9)15-6-5-14-8-12-7-13-14/h1-4,7-8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJBBYWUJARCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCN2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)



![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)

![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)


![1-(2-furylmethyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5821738.png)

![2-methyl-N'-{4-[(1-methyl-1H-imidazol-2-yl)thio]-3-nitrobenzylidene}benzohydrazide](/img/structure/B5821772.png)

